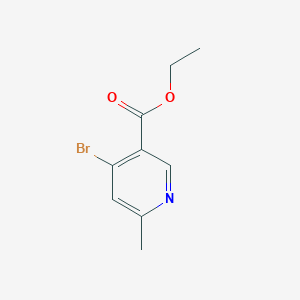![molecular formula C13H16N2O5 B12341308 tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B12341308.png)
tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate ortho-nitroaniline with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Carboxylation: The carboxylate group can be introduced by carboxylation reactions, typically involving the reaction of the benzoxazine intermediate with carbon dioxide or a suitable carboxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Reduction: Potassium permanganate, nitric acid.
Substitution: Nucleophiles such as halides, alkoxides, or amines.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Nitroso or nitro derivatives.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate can be compared with other similar compounds, such as:
6-tert-butyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the nitro and carboxylate groups, resulting in different chemical properties and applications.
6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine:
7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one: Contains a fluorine atom instead of a tert-butyl group, affecting its chemical behavior and applications.
Eigenschaften
IUPAC Name |
tert-butyl 6-nitro-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-13(2,3)20-12(16)14-6-7-19-11-5-4-9(15(17)18)8-10(11)14/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMLLRHNBSNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B12341228.png)


![[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride](/img/structure/B12341245.png)



![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-hydroxyiminoethanimidamide](/img/structure/B12341263.png)

![3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12341290.png)

![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12341299.png)
![N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B12341301.png)
![1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea](/img/structure/B12341302.png)
